molecular formula C20H19ClN2OS B2558915 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide CAS No. 893997-53-0

3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide

Cat. No.: B2558915
CAS No.: 893997-53-0
M. Wt: 370.9
InChI Key: PTIPFVCCSHQPMD-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a chlorine atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide typically involves multiple steps. One common method includes the formation of the thiazole ring followed by the introduction of the benzamide group. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper compounds. The reaction temperatures can range from room temperature to elevated temperatures, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide
  • 3-bromo-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide
  • 3-chloro-N-(2-(4-ethyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide

Uniqueness

3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-chloro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-13-6-8-15(9-7-13)20-23-14(2)18(25-20)10-11-22-19(24)16-4-3-5-17(21)12-16/h3-9,12H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIPFVCCSHQPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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